2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI)
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Overview
Description
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) is a heterocyclic compound containing nitrogen and sulfur. It is a derivative of thiazolidinedione, which is known for its biological activities, including hypoglycemic, antimicrobial, and antioxidant properties . The compound’s structure allows for various substitutions, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) typically involves the Knoevenagel condensation of aromatic aldehydes with 2,4-thiazolidinedione, followed by reduction using hydrogen gas and a palladium on carbon (Pd/C) catalyst . Another method involves the use of polyethylene glycol-300 as a solvent for the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically involve the conversion of the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with Pd/C catalyst is commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Scientific Research Applications
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation improves insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes . Additionally, its antimicrobial action is attributed to the inhibition of cytoplasmic Mur ligases, and its antioxidant action involves scavenging reactive oxygen species (ROS) .
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione: The parent compound, known for its hypoglycemic activity.
5-Arylidene-2,4-thiazolidinediones: These derivatives are synthesized via aldol condensation and exhibit various biological activities.
Thiazolidine-2,4-dione, 5-[(4-methoxyphenyl)methylene]-: Another derivative with similar applications.
Uniqueness
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) is unique due to its specific substitutions that enhance its biological activity and versatility in synthetic applications .
Properties
Molecular Formula |
C4H5NO3S |
---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
5-methyl-1-oxo-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C4H5NO3S/c1-2-3(6)5-4(7)9(2)8/h2H,1H3,(H,5,6,7) |
InChI Key |
SGCATXBXZRXCJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=O)S1=O |
Origin of Product |
United States |
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